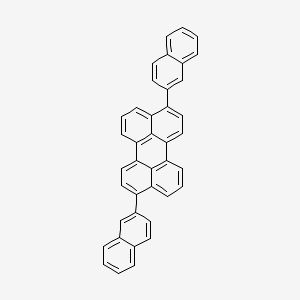

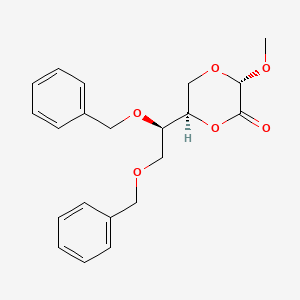

![molecular formula C14H19Br2N3 B3175898 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole CAS No. 960509-83-5](/img/structure/B3175898.png)

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole

Vue d'ensemble

Description

“4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole” is an organic compound . It is a solid compound that appears as a white to pale yellow powder . It is soluble in organic solvents like dimethyl sulfoxide (DMSO), but insoluble in water .

Synthesis Analysis

The synthesis of “4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole” involves a multi-step reaction . The first step involves the use of tetrakis(triphenylphosphine) palladium(0) and potassium carbonate in tetrahydrofuran and water at 80°C for 12 hours . The second step is similar to the first, but it is carried out under an inert atmosphere . In some cases, a third step is added, which involves the use of piperidine in acetonitrile at 80°C for 7 hours under an inert atmosphere .Molecular Structure Analysis

The molecular structure of “4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole” has been elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations .Chemical Reactions Analysis

The compound has been characterized and tested in organic field-effect transistors (OFETs) . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in its application as semiconductors in OFET devices .Physical And Chemical Properties Analysis

The compound has a molecular weight of 389.13 . It is a solid compound that appears as a white to pale yellow powder . It is soluble in organic solvents like dimethyl sulfoxide (DMSO), but insoluble in water .Applications De Recherche Scientifique

Organic Field-Effect Transistors (OFETs)

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole derivatives have been used as p-type semiconductors in organic field-effect transistors . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices .

Organic Solar Cells

These compounds have potential applications in organic electronics, such as organic solar cells . They have advantages that include low-cost, flexibility, and bio-compatibility .

Sensors

The compounds based on 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole can also be used in sensors . The electronic structures of these compounds can be modified to fulfill the demands of different applications .

Photodetectors

These compounds can be used in photodetectors . The performance of organic semiconductors is governed not only by the molecular structure but also by how molecules or polymer chains assemble in the solid state .

Optical Waveguide Devices

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole derivatives can be used in optical waveguide devices . The more ordered packing structures in one-dimensional (1D) crystalline organic semiconductors lead to relatively better and more reproducible device performance .

Fluorescent Compound

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole is a fluorescent compound that has been used as a reference in cyclic voltammetry and gel permeation chromatography . It emits light with a maximum wavelength of around 590 nm when excited by UV radiation at 365 nm .

Mécanisme D'action

Mode of Action

It is known that the introduction of different substituents in the alkynyl fragment allows modulation of the semiconductor donor ability .

Result of Action

It is known that the compound is a fluorescent compound that emits light with a maximum wavelength of around 590 nm when excited by UV radiation at 365 nm

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole. For instance, the compound’s fluorescence can be altered by thermal treatment or annealing . Additionally, the compound’s solubility in water and organic solvents may affect its distribution and stability in various environments .

Safety and Hazards

The safety data sheet for “4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

The compound has been characterized and tested in organic field-effect transistors (OFETs) . The results indicate that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices . This suggests potential future directions in the development of new semiconductors for OFET devices.

Propriétés

IUPAC Name |

4,7-dibromo-2-octylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Br2N3/c1-2-3-4-5-6-7-10-19-17-13-11(15)8-9-12(16)14(13)18-19/h8-9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNIUQLWVBBJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1N=C2C(=CC=C(C2=N1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857056 | |

| Record name | 4,7-Dibromo-2-octyl-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole | |

CAS RN |

960509-83-5 | |

| Record name | 4,7-Dibromo-2-octyl-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3175859.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3175913.png)